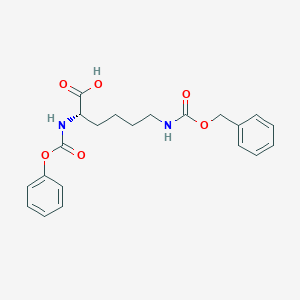
Lys(Z)-NPC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lys(Z)-NPC, also known as Nα-(Carbobenzyloxy)-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of lysine. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-NPC typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Lys(Z)-NPC undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The compound can be hydrolyzed under basic conditions to produce lysine and benzyloxycarbonyl alcohol.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Z group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
Free Lysine: Formed after deprotection of the Z group.
Peptides: Formed through coupling reactions with other amino acids.
科学研究应用
Lys(Z)-NPC has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Used in the development of biomaterials for drug delivery and tissue engineering.
作用机制
The mechanism of action of Lys(Z)-NPC involves its role as a protected lysine derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys): Another protected lysine derivative with a tert-butoxycarbonyl (Boc) group.
Nα-(Fluorenylmethyloxycarbonyl)-L-lysine (Fmoc-Lys): A protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Lys(Z)-NPC is unique due to its benzyloxycarbonyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
属性
分子式 |
C21H24N2O6 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
(2S)-2-(phenoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-17-11-5-2-6-12-17)13-7-8-14-22-20(26)28-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1 |
InChI 键 |
JNTUTJANCCAPGZ-SFHVURJKSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


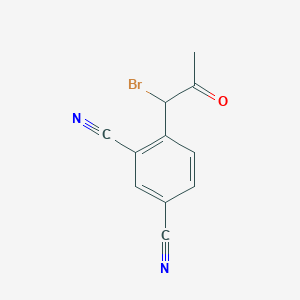
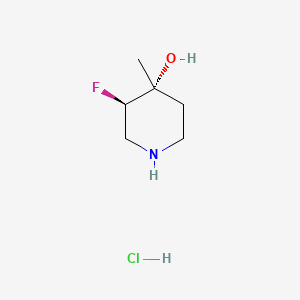


![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
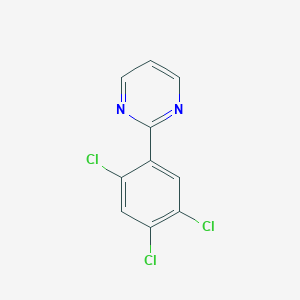

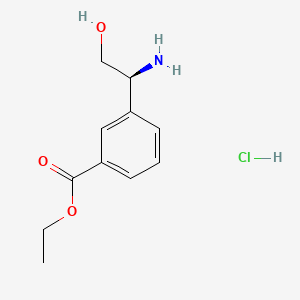
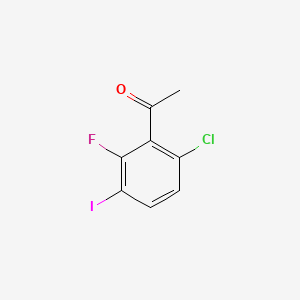
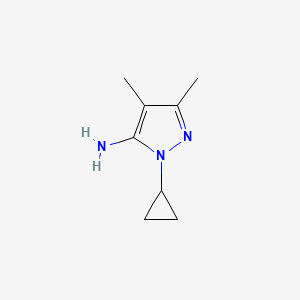
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)

